4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid
Description
4-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid is a synthetic compound featuring a piperazine core with two distinct modifications:
- Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to one nitrogen of the piperazine ring, serving as a temporary protecting group for amine functionalities in solid-phase peptide synthesis (SPPS) .
This compound is structurally tailored for applications in medicinal chemistry and drug development, particularly as a building block for pharmacophores requiring regioselective modifications.
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-24(30)23-15-17(9-10-26-23)27-11-13-28(14-12-27)25(31)32-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,15,22H,11-14,16H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAJANUDXOAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of piperazine with the Fmoc group, followed by the coupling of the protected piperazine with a pyridine carboxylic acid derivative. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the coupling reactions, to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction typically results in the removal of the Fmoc group.
Scientific Research Applications
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural complexity.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid is not well-documented, but it is believed to interact with specific molecular targets due to its structural features. The Fmoc group can be removed under mild conditions, revealing a reactive amine that can participate in further chemical reactions. The piperazine and pyridine rings may also interact with biological targets, potentially influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Comparative Insights
Oxazole-carboxylic acid () introduces a planar heterocycle, favoring interactions with enzymatic active sites .
Synthetic Accessibility: Mono-Fmoc protection of piperazine (as in the target compound) is achievable via regioselective methods, as demonstrated for analogous 2-methylpiperazine derivatives (55.2% yield, >98% purity) . Dual-protected compounds (e.g., Fmoc + Boc in ) require sequential protection-deprotection steps, increasing synthetic complexity .
Stability and Handling :
- Fmoc-protected piperazines are typically stable under SPPS conditions but require anhydrous storage (e.g., 2-8°C for analogues in ) .
- Hydrochloride salts (e.g., ) improve crystallinity and solubility in polar solvents, though they may alter reactivity .
Applications in Drug Development: The target compound’s pyridine moiety may enhance blood-brain barrier penetration compared to carboxylic acids with lower logP values (e.g., acetic acid derivatives) . Chiral Fmoc-piperazines () are critical for enantioselective drug synthesis, whereas non-chiral variants (e.g., ) serve broader conjugation purposes .
Research Findings and Data
Pharmacokinetic Relevance
- Piperazine-Fmoc hybrids are widely used to optimize drug solubility and metabolic stability. For example, the hydrochloride salt of (2R)-4-Fmoc-2-methylpiperazine exhibits efficient packing (66.7% packing coefficient) and intermolecular H-bonding, favoring crystalline stability .
- Pyridine-carboxylic acid derivatives demonstrate superior bioavailability in preclinical models compared to aliphatic counterparts, attributed to enhanced passive diffusion .
Biological Activity
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid, also referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 352.38 g/mol. The presence of the fluorenyl group enhances its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.38 g/mol |
| CAS Number | 1217628-46-0 |
| Purity | ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Pharmacological Effects
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that piperazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against breast cancer and leukemia cells.
- Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective role of piperazine derivatives in models of neurodegenerative diseases, potentially through mechanisms involving modulation of neurotransmitter systems.
The mechanisms underlying the biological activity of this compound are complex and may involve:
- Inhibition of Enzymatic Pathways : Piperazine derivatives can act as inhibitors of specific enzymes involved in cell signaling pathways that regulate cell growth and apoptosis.
- Receptor Interaction : These compounds may interact with various receptors in the central nervous system, influencing neurotransmission and providing therapeutic effects in neurological disorders.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of several piperazine derivatives, including the compound . The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells after treatment with the compound at micromolar concentrations. The study highlighted the importance of structural modifications on the efficacy of these compounds against cancer cells.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, researchers evaluated the antimicrobial properties of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
